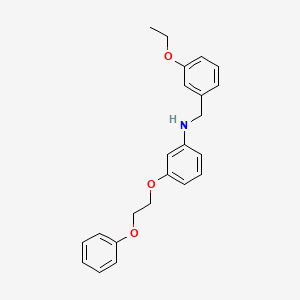
N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an ethoxybenzyl group and a phenoxyethoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline typically involves multi-step organic reactions. One common method involves the nucleophilic substitution reaction where an aniline derivative reacts with a benzyl halide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxybenzyl)-3-(2-phenoxyethoxy)aniline
- N-(3-Ethoxybenzyl)-3-(2-methoxyethoxy)aniline
- N-(3-Propoxybenzyl)-3-(2-phenoxyethoxy)aniline
Uniqueness
N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline is unique due to its specific combination of ethoxybenzyl and phenoxyethoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-2-25-22-12-6-8-19(16-22)18-24-20-9-7-13-23(17-20)27-15-14-26-21-10-4-3-5-11-21/h3-13,16-17,24H,2,14-15,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCGECNNHIDDMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
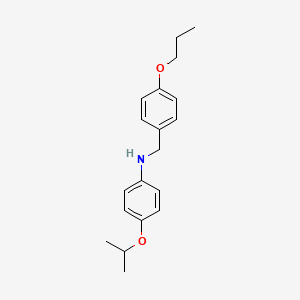
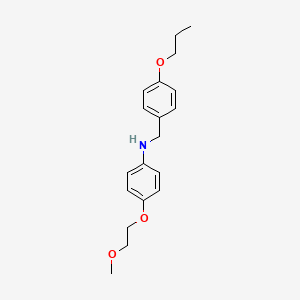
![3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline](/img/structure/B1385522.png)
![N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline](/img/structure/B1385523.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)
![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)
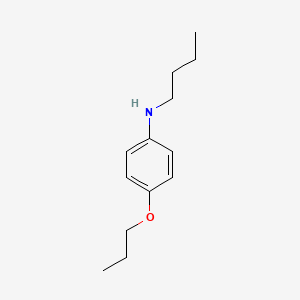


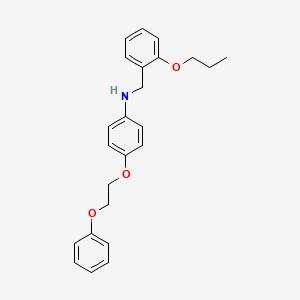
![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)

![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
